Oxeglitazar

Description

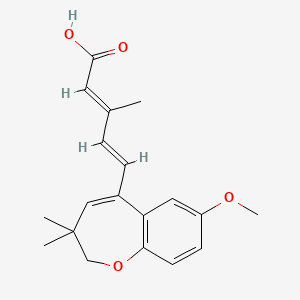

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-5-(7-methoxy-3,3-dimethyl-2H-1-benzoxepin-5-yl)-3-methylpenta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-13(9-18(20)21)5-6-14-11-19(2,3)12-23-17-8-7-15(22-4)10-16(14)17/h5-11H,12H2,1-4H3,(H,20,21)/b6-5+,13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGXANXBVWECQE-BYWGDBCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C=CC1=CC(COC2=C1C=C(C=C2)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C=C/C1=CC(COC2=C1C=C(C=C2)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280585-34-4 | |

| Record name | Oxeglitazar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280585344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXEGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKX634SL5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oxeglitazar's Dual Agonist Mechanism of Action on PPAR Alpha and Gamma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxeglitazar, also known as aleglitazar, is a dual agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), specifically targeting the alpha (α) and gamma (γ) isoforms. As a member of the "glitazar" class of drugs, it was designed to combine the therapeutic benefits of PPARα activation, primarily related to lipid metabolism, with those of PPARγ activation, which is central to glucose homeostasis and insulin sensitization. This dual-action mechanism presents a promising therapeutic strategy for complex metabolic disorders such as type 2 diabetes and dyslipidemia. This technical guide provides an in-depth exploration of this compound's mechanism of action on PPARα and PPARγ, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Data Presentation: Quantitative Analysis of this compound's Interaction with PPARα and PPARγ

The efficacy of this compound as a dual agonist is quantified by its binding affinity and its ability to activate both PPARα and PPARγ. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Binding Affinity of this compound for Human PPARα and PPARγ

| Parameter | PPARα | PPARγ | Reference |

| IC50 (nM) | 38 | 19 | [1] |

IC50 (Half-maximal inhibitory concentration) values were determined by competitive binding assays and represent the concentration of this compound required to displace 50% of a radiolabeled or fluorescently labeled ligand from the receptor.

Table 2: Transcriptional Activation of Human PPARα and PPARγ by this compound

| Parameter | PPARα | PPARγ | Reference |

| EC50 (nM) | 5 | 9 | [2] |

EC50 (Half-maximal effective concentration) values were determined from cell-based transactivation assays and represent the concentration of this compound that elicits 50% of the maximal transcriptional activation of the respective PPAR isoform.

Core Mechanism of Action: A Dual Approach to Metabolic Regulation

This compound exerts its therapeutic effects by binding to and activating both PPARα and PPARγ, which are ligand-activated transcription factors. Upon activation, these receptors form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates a cascade of events leading to the modulation of gene expression.

PPARα Activation: Modulating Lipid Metabolism

The activation of PPARα by this compound primarily occurs in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. This leads to the upregulation of genes involved in:

-

Fatty Acid Uptake and Oxidation: Increased expression of genes like Acyl-CoA Oxidase 1 (ACOX1) and Enoyl-CoA Hydratase (EHHADH) enhances the breakdown of fatty acids for energy.[3]

-

Lipoprotein Metabolism: this compound influences the expression of genes that regulate lipoprotein levels, such as Apolipoprotein A-V (APOA5) and Lipoprotein Lipase (LPL), leading to reduced triglyceride levels and increased high-density lipoprotein (HDL) cholesterol.[4]

-

Cholesterol Transport: Upregulation of genes like ATP-binding cassette transporter A1 (ABCA1) and ABCG1 promotes reverse cholesterol transport.[4]

PPARγ Activation: Enhancing Insulin Sensitivity

PPARγ is most abundantly expressed in adipose tissue, where its activation by this compound plays a crucial role in regulating glucose homeostasis and adipocyte function. This results in:

-

Adipocyte Differentiation and Lipid Storage: PPARγ activation promotes the differentiation of pre-adipocytes into mature adipocytes, which are more efficient at storing fatty acids, thereby reducing circulating free fatty acids and their detrimental effects on other tissues.

-

Improved Insulin Signaling: this compound enhances insulin sensitivity by upregulating the expression of genes involved in the insulin signaling pathway and by promoting the secretion of adiponectin, an insulin-sensitizing hormone.

-

Anti-inflammatory Effects: In adipocytes, this compound has been shown to reduce the expression of pro-inflammatory mediators such as Interleukin-6 (IL-6), Chemokine (C-X-C motif) ligand 10 (CXCL10), and Monocyte Chemoattractant Protein-1 (MCP-1).

Experimental Protocols: Methodologies for Assessing this compound's Activity

The quantitative data presented above are derived from specific and well-established experimental protocols. The following sections provide a detailed overview of the methodologies for two key assays used to characterize PPAR agonists.

Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the binding affinity (IC50) of a test compound to a PPAR isoform.

Principle: The assay is based on the competition between the unlabeled test compound (this compound) and a fluorescently labeled ligand (tracer) for binding to the ligand-binding domain (LBD) of the PPAR. The PPAR-LBD is typically tagged (e.g., with GST), and a terbium-labeled antibody against the tag is used. When the fluorescent tracer binds to the PPAR-LBD, it is brought into close proximity to the terbium-labeled antibody, resulting in a high FRET signal. The test compound displaces the tracer, leading to a decrease in the FRET signal in a concentration-dependent manner.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a complete assay buffer containing a suitable buffer (e.g., TRIS-HCl), salt (e.g., NaCl), and a reducing agent (e.g., DTT).

-

Dilute the GST-tagged PPARα-LBD or PPARγ-LBD, the terbium-labeled anti-GST antibody, and the fluorescent pan-PPAR tracer to their working concentrations in the assay buffer.

-

Prepare serial dilutions of this compound and control compounds (a known agonist and a negative control) in the assay buffer.

-

-

Assay Procedure:

-

In a 384-well microplate, add a fixed volume of the diluted this compound or control compounds.

-

Add a fixed volume of the fluorescent tracer to all wells.

-

Initiate the binding reaction by adding a fixed volume of the pre-mixed PPAR-LBD and terbium-labeled antibody solution to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence emission at two wavelengths (e.g., 495 nm for terbium emission and 520 nm for the tracer's FRET emission) using a TR-FRET-compatible plate reader.

-

Calculate the FRET ratio (emission at 520 nm / emission at 495 nm) for each well.

-

Plot the FRET ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Transactivation Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to activate a PPAR isoform and induce the transcription of a reporter gene.

Principle: Mammalian cells are transiently transfected with two plasmids: an expression vector for the full-length PPARα or PPARγ and a reporter vector containing a luciferase gene under the control of a promoter with multiple PPREs. A third plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency. When this compound activates the PPAR, the PPAR/RXR heterodimer binds to the PPREs and drives the expression of the luciferase gene. The amount of light produced upon addition of the luciferase substrate is proportional to the level of PPAR activation.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293, COS-7, or HepG2) in appropriate growth medium.

-

Seed the cells into 96-well plates at a density that will result in approximately 80-90% confluency at the time of transfection.

-

Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent (e.g., lipofectamine).

-

-

Compound Treatment:

-

After the transfection period (typically 4-6 hours), replace the transfection medium with fresh medium containing serial dilutions of this compound or control compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the cells with the compounds for a specified period (e.g., 18-24 hours).

-

-

Luciferase Assay and Data Analysis:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate.

-

Measure the Renilla luciferase activity in the same lysate to normalize for transfection efficiency.

-

Calculate the normalized luciferase activity (Firefly/Renilla).

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximal activation.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the core concepts discussed in this guide.

Figure 1: this compound's dual activation of PPARα and PPARγ signaling pathways.

References

- 1. Aleglitazar | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hepatocyte-Specific Loss of PPARγ Protects Mice From NASH and Increases the Therapeutic Effects of Rosiglitazone in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative gene expression profiles induced by PPARγ and PPARα/γ agonists in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Transcriptional Network Modeling of Three PPAR-α/γ Co-Agonists Reveals Distinct Metabolic Gene Signatures in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

Oxeglitazar's Molecular Pathway in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxeglitazar is an orally available, dual agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), specifically targeting the alpha (α) and gamma (γ) isoforms.[1][2] As a member of the "glitazar" class of drugs, it is designed to integrate the therapeutic benefits of both PPARα and PPARγ activation into a single molecule.[3] This dual agonism presents a promising therapeutic strategy for managing complex metabolic disorders, such as type 2 diabetes and atherogenic dyslipidemia, by simultaneously improving insulin sensitivity and regulating lipid metabolism.[4][5] This document provides an in-depth technical overview of the molecular pathways through which this compound exerts its effects on lipid metabolism, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Dual PPARα/γ Activation

The primary mechanism of action for this compound is the binding to and activation of PPARα and PPARγ. PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. Upon activation, they form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

-

PPARα Activation: Predominantly expressed in tissues with high fatty acid oxidation rates like the liver, heart, and skeletal muscle, PPARα is a key regulator of lipid catabolism. Its activation by agonists, such as fibrates, leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein cholesterol (HDL-C).

-

PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis, fatty acid storage, and insulin sensitivity. Thiazolidinediones (TZDs), which are selective PPARγ agonists, improve glycemic control by enhancing insulin sensitivity in peripheral tissues.

By activating both receptors, this compound aims to provide comprehensive metabolic control, addressing both the dyslipidemia (via PPARα) and insulin resistance (via PPARγ) characteristic of metabolic syndrome.

Signaling Pathways and Molecular Effects

PPARα-Mediated Pathway in Hepatocytes

In the liver, this compound's activation of PPARα initiates a cascade that enhances fatty acid catabolism and reduces triglyceride synthesis.

-

Ligand Binding and Heterodimerization: this compound enters the hepatocyte and binds to the PPARα receptor. This complex then heterodimerizes with RXR.

-

PPRE Binding and Gene Transcription: The PPARα/RXR heterodimer translocates to the nucleus and binds to PPREs of target genes.

-

Upregulation of Catabolic Genes: This leads to increased transcription of genes involved in:

-

Fatty Acid Uptake: Increased expression of fatty acid transport proteins (FATP).

-

Peroxisomal and Mitochondrial β-oxidation: Upregulation of enzymes like Acyl-CoA oxidase 1 (ACOX1) and Carnitine palmitoyltransferase 1a (CPT1a), which are rate-limiting steps in fatty acid oxidation.

-

-

Downregulation of Lipogenic Genes: PPARα activation inhibits the expression and activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes fatty acid and triglyceride synthesis. This reduces hepatic lipogenesis.

-

Lipoprotein Remodeling: Activation of PPARα increases the expression of Apolipoprotein A-I (ApoA-I) and ApoA-II, the major protein components of HDL, while decreasing the expression of Apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase. This combined action enhances triglyceride clearance and increases HDL-C levels.

PPARγ-Mediated Pathway in Adipocytes

In adipose tissue, this compound's activation of PPARγ enhances the storage capacity for fatty acids and improves systemic insulin sensitivity.

-

Ligand Binding and Heterodimerization: this compound enters the adipocyte and activates the PPARγ receptor, which then forms a heterodimer with RXR.

-

PPRE Binding and Gene Transcription: The PPARγ/RXR complex binds to PPREs in the nucleus.

-

Modulation of Target Genes: This binding event increases the transcription of genes involved in:

-

Adipogenesis: Promotes the differentiation of preadipocytes into mature, insulin-sensitive adipocytes capable of storing fatty acids.

-

Lipid Uptake and Storage: Upregulates genes for fatty acid uptake and triglyceride synthesis within the adipocyte.

-

Insulin Sensitization: Critically, it boosts the production and secretion of adiponectin, an adipokine that enhances insulin sensitivity in the liver and skeletal muscle. It also downregulates the expression of pro-inflammatory cytokines like TNF-α, which contribute to insulin resistance.

-

This sequestration of free fatty acids into adipose tissue reduces their availability in the circulation, thus alleviating the lipotoxicity in other tissues like the liver and muscle that impairs insulin signaling.

Quantitative Data on Metabolic Effects

While extensive clinical data specifically for this compound is limited in the public domain, studies on other dual PPARα/γ agonists, such as Aleglitazar, provide a strong indication of the expected quantitative effects on lipid and glycemic parameters.

Table 1: Effects of Aleglitazar on Lipid Profile in a Primate Model

| Parameter | Baseline (mean ± SE) | Post-Treatment (mean ± SE) | Percent Change | P-value |

| Triglycerides (mg/dL) | 328 | 36 | -89% | 0.0035 |

| HDL-C (mg/dL) | 46 | 102 | +125% | 0.0007 |

| LDL-C (mg/dL) | - | - | -41% | - |

| Apolipoprotein A-I | - | - | +17% | - |

| Data from a 135-day study in rhesus monkeys with Aleglitazar at 0.03 mg/kg per day. |

Table 2: Pooled Analysis of Aleglitazar Phase III Trials in Patients with Type 2 Diabetes

| Parameter | Aleglitazar (150 µ g/day ) | Placebo |

| Change from Baseline | ||

| Glycated Hemoglobin (HbA1c) | Statistically significant reduction | - |

| HOMA-IR | More beneficial change | - |

| Lipid Profile | More beneficial changes | - |

| Body Weight (kg) | +1.37 | -0.53 |

| Data from a pooled analysis of three 26-week randomized clinical trials (n=591). |

These data illustrate the potent effects of dual PPARα/γ agonism, leading to dramatic improvements in triglyceride and HDL-C levels, alongside enhanced insulin sensitivity and glycemic control.

Key Experimental Protocols

The evaluation of dual PPAR agonists like this compound involves a tiered approach, from in vitro characterization to in vivo efficacy studies.

In Vitro Methodologies

-

PPAR Ligand Binding & Transactivation Assays:

-

Objective: To determine the binding affinity and functional potency (EC50) of the compound for PPARα and PPARγ.

-

Protocol Outline:

-

Cell Culture: A suitable cell line (e.g., HEK293 or CV-1) is used.

-

Transfection: Cells are co-transfected with two plasmids: one expressing the full-length human PPARα or PPARγ protein and another containing a reporter gene (e.g., luciferase) under the control of a PPRE promoter.

-

Compound Treatment: Transfected cells are incubated with varying concentrations of this compound.

-

Activity Measurement: Reporter gene activity (e.g., luminescence) is measured. The dose-response curve is used to calculate the EC50 value, which represents the concentration required for half-maximal activation.

-

-

-

Adipocyte Differentiation Assay:

-

Objective: To assess the compound's ability to induce adipogenesis via PPARγ activation.

-

Protocol Outline:

-

Cell Culture: A preadipocyte cell line (e.g., 3T3-L1 or human Simpson-Golabi-Behmel syndrome (SGBS) cells) is cultured to confluence.

-

Induction: Differentiation is initiated by treating the cells with a standard cocktail (containing insulin, dexamethasone, and IBMX) in the presence or absence of this compound.

-

Lipid Staining: After several days, mature adipocytes are fixed and stained with Oil Red O, which specifically stains neutral lipids within lipid droplets.

-

Quantification: The stain is eluted and quantified spectrophotometrically to measure the extent of lipid accumulation, providing a measure of lipogenic activity.

-

-

In Vivo Methodologies

-

Animal Models of Metabolic Disease:

-

Objective: To evaluate the efficacy of the compound on glycemic control and dyslipidemia in a whole-organism context.

-

Protocol Outline:

-

Model Selection: Genetically diabetic/obese mice (e.g., db/db or KKAy mice) or diet-induced obesity (DIO) models are used as they closely mimic human metabolic syndrome.

-

Compound Administration: Animals are treated daily with this compound or a vehicle control via oral gavage for a specified period (e.g., 4-16 weeks).

-

Metabolic Monitoring: Blood samples are collected periodically to measure fasting plasma glucose, insulin, triglycerides, and cholesterol profiles.

-

Glucose and Insulin Tolerance Tests (GTT/ITT): These tests are performed to assess improvements in glucose disposal and insulin sensitivity.

-

-

-

Hyperinsulinemic-Euglycemic Clamp:

-

Objective: To provide a gold-standard quantitative measure of whole-body insulin sensitivity.

-

Protocol Outline:

-

Catheterization: Animals (or human subjects) are catheterized for infusions and blood sampling.

-

Insulin Infusion: A constant infusion of insulin is administered to suppress endogenous glucose production.

-

Glucose Infusion: A variable infusion of glucose is simultaneously administered to "clamp" the blood glucose at a normal (euglycemic) level.

-

Measurement: The steady-state glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

-

-

-

Stable Isotope Tracer Kinetics:

-

Objective: To dynamically measure the rates of lipid and lipoprotein turnover (synthesis, oxidation, and clearance) rather than just static plasma concentrations.

-

Protocol Outline:

-

Tracer Infusion: A stable, non-radioactive isotope-labeled tracer (e.g., ¹³C-labeled fatty acids or amino acids) is infused intravenously.

-

Blood Sampling: Serial blood samples are taken over time.

-

Mass Spectrometry Analysis: The enrichment of the isotope in various lipid fractions (e.g., VLDL-triglycerides) is measured using gas or liquid chromatography-mass spectrometry.

-

Kinetic Modeling: Mathematical models are applied to the tracer enrichment data to calculate the fractional catabolic rate and production rate of the lipid or lipoprotein of interest.

-

-

Conclusion

This compound modulates lipid metabolism through a dual mechanism involving the activation of both PPARα and PPARγ. Its action on PPARα in the liver drives fatty acid oxidation and reduces triglyceride synthesis, leading to improved dyslipidemia. Concurrently, its activation of PPARγ in adipose tissue promotes the safe storage of fatty acids and enhances systemic insulin sensitivity. This integrated molecular pathway allows this compound to address multiple facets of the metabolic syndrome, offering a potentially powerful therapeutic option for patients with type 2 diabetes and associated cardiovascular risk factors. The evaluation of its precise effects relies on a robust combination of in vitro functional assays and comprehensive in vivo metabolic studies.

References

- 1. This compound | C19H22O4 | CID 6445229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Therapeutic potential of aleglitazar, a new dual PPAR-α/γ agonist: implications for cardiovascular disease in patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxeglitazar and the Regulation of Glucose Homeostasis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxeglitazar is a peroxisome proliferator-activated receptor (PPAR) agonist, a class of drugs that modulates the expression of genes involved in glucose and lipid metabolism. As a dual agonist for PPARα and PPARγ, this compound is designed to concurrently address hyperglycemia and dyslipidemia, key features of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the role of dual PPARα/γ agonists in regulating glucose homeostasis, with a focus on the mechanisms of action and relevant experimental evaluation. Due to the limited availability of specific quantitative data for this compound in the public domain, this paper will utilize data from analogous dual PPARα/γ agonists, Saroglitazar and Aleglitazar, to illustrate the expected pharmacodynamic effects and to provide context for the experimental methodologies described.

Introduction: The Role of PPARs in Metabolic Regulation

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors.[1] There are three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ). These receptors play crucial roles in the regulation of energy homeostasis, lipid metabolism, and inflammation.

-

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, thereby lowering circulating triglyceride levels.

-

PPARγ is predominantly found in adipose tissue, where it is a master regulator of adipogenesis. Its activation promotes the differentiation of preadipocytes into mature fat cells, enhances insulin sensitivity, and facilitates glucose uptake in peripheral tissues.[2] Thiazolidinediones (TZDs), a class of drugs used to treat T2DM, are selective PPARγ agonists.

-

PPARδ is ubiquitously expressed and is involved in fatty acid oxidation and the regulation of cholesterol metabolism.

Dual PPARα/γ agonists, such as this compound, are designed to harness the beneficial effects of both PPARα and PPARγ activation, offering a comprehensive approach to managing the metabolic dysregulation characteristic of T2DM.

Mechanism of Action: How this compound Regulates Glucose Homeostasis

As a dual PPARα/γ agonist, this compound's mechanism of action in regulating glucose homeostasis is multifaceted, involving direct and indirect effects on insulin sensitivity, glucose uptake, and hepatic glucose production.

Enhancement of Insulin Sensitivity

Activation of PPARγ by this compound is the primary driver of improved insulin sensitivity. This is achieved through several interconnected pathways:

-

Adipose Tissue Remodeling: PPARγ activation promotes the differentiation of small, insulin-sensitive adipocytes. These adipocytes are more efficient at storing free fatty acids (FFAs), leading to a reduction in circulating FFA levels. Elevated FFAs are a known contributor to insulin resistance in muscle and liver.

-

Adipokine Secretion: PPARγ agonists modulate the secretion of adipokines, hormones produced by adipose tissue. They increase the production of adiponectin, an insulin-sensitizing hormone that enhances fatty acid oxidation and glucose uptake in muscle and liver. Conversely, they can decrease the production of pro-inflammatory cytokines like TNF-α, which are implicated in insulin resistance.

-

Gene Regulation: In adipose tissue, PPARγ activation directly upregulates the expression of genes involved in insulin signaling and glucose transport, most notably the insulin-responsive glucose transporter type 4 (GLUT4).

Increased Glucose Uptake

This compound is expected to increase glucose uptake in insulin-sensitive tissues, primarily skeletal muscle and adipose tissue. This is a direct consequence of improved insulin sensitivity and the upregulation of key glucose transport machinery. The activation of the insulin signaling pathway leads to the translocation of GLUT4 from intracellular vesicles to the plasma membrane, facilitating the entry of glucose into the cell.[3]

Regulation of Hepatic Glucose Production

The effect of dual PPARα/γ agonists on hepatic glucose production (gluconeogenesis) is a result of both PPARα and PPARγ activation. By improving insulin sensitivity, this compound enhances the ability of insulin to suppress the expression of key gluconeogenic enzymes in the liver, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[4][5] PPARα activation can also contribute to this effect by modulating hepatic lipid metabolism and reducing lipotoxicity, which is a known driver of hepatic insulin resistance.

The following diagram illustrates the core signaling pathway of this compound.

Quantitative Data on Glycemic Control (Representative Data from Analogous Compounds)

Disclaimer: The following tables summarize quantitative data from preclinical and clinical studies of Saroglitazar and Aleglitazar, dual PPARα/γ agonists with mechanisms of action similar to this compound. This data is presented for illustrative purposes due to the limited availability of specific quantitative results for this compound.

Preclinical Efficacy in Diabetic Animal Models

| Compound | Animal Model | Dose | Duration | Key Glycemic Outcomes | Reference |

| Saroglitazar | db/db mice | 0.01-3 mg/kg/day | 12 days | Dose-dependent reduction in serum glucose (ED₅₀: 0.19 mg/kg). 59% reduction in AUC-glucose at 1 mg/kg. | |

| Saroglitazar | Zucker fa/fa rats | 3 mg/kg/day | Not specified | 51.5% improvement in AUC-glucose. | |

| Ragaglitazar | ob/ob mice | Not specified | 9 days | Dose-dependent reduction in plasma glucose (ED₅₀: <0.03 mg/kg). |

Clinical Efficacy in Patients with Type 2 Diabetes

| Compound | Study Phase | Dose | Duration | Change in HbA1c | Change in Fasting Plasma Glucose | Other Relevant Outcomes | Reference |

| Aleglitazar | Phase II | 150 µ g/day | 16 weeks | Significant improvement vs. placebo (p=0.05 for difference between arms). | Statistically significant treatment difference vs. placebo (p=0.01). | Improved whole-body insulin sensitivity (M-value). | |

| Aleglitazar | Phase II | 50-600 µg | Not specified | Dose-dependent reduction from -0.36% to -1.35%. | Not specified | ||

| Saroglitazar | Meta-analysis | Not specified | Not specified | Weighted Mean Difference: -0.39% vs. control/placebo. | Weighted Mean Difference: -12.11 mg/dL vs. control/placebo. | No significant effect on insulin levels. | |

| Chiglitazar | Phase III | 32 mg/day | 24 weeks | -1.58% in insulin-resistant subgroup. | Significant reduction. | Greater reduction in 2h-PPG than sitagliptin. | |

| Chiglitazar | Phase III | 48 mg/day | 24 weeks | -1.68% in metabolic syndrome subgroup. | Significant reduction. | Greater reduction in 2h-PPG than sitagliptin. |

Detailed Experimental Protocols

The following sections describe the general methodologies for key experiments used to evaluate the efficacy of PPAR agonists in regulating glucose homeostasis.

PPAR Transactivation Assay

This in vitro assay is used to determine the potency and selectivity of a compound as a PPAR agonist.

Principle: The assay utilizes a cell line (e.g., HepG2) co-transfected with two plasmids: one expressing a PPAR isoform (α, γ, or δ) fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain. When the test compound activates the PPAR, the fusion protein binds to the response element and drives the expression of luciferase, which can be quantified by measuring luminescence.

General Protocol:

-

Cell Culture and Transfection: Plate cells in a multi-well plate and co-transfect with the PPAR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After an incubation period to allow for plasmid expression, treat the cells with various concentrations of the test compound (e.g., this compound) and a reference agonist for a defined period (e.g., 24 hours).

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Plot the luciferase activity against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value (the concentration at which 50% of the maximal response is achieved).

The following diagram illustrates the workflow of a PPAR transactivation assay.

Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard in vivo technique for assessing insulin sensitivity.

Principle: A high level of insulin is infused intravenously to suppress endogenous glucose production. Simultaneously, glucose is infused at a variable rate to maintain a normal blood glucose level (euglycemia). The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of whole-body insulin sensitivity.

General Protocol (in rodents):

-

Surgical Preparation: Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) of the animal.

-

Acclimation: Animals are allowed to recover from surgery.

-

Clamp Procedure:

-

A continuous infusion of insulin is started.

-

Blood glucose is monitored frequently (e.g., every 5-10 minutes).

-

A variable infusion of glucose is adjusted to clamp blood glucose at the desired euglycemic level.

-

-

Data Collection: The GIR is recorded during the steady-state period of the clamp.

-

Data Analysis: The average GIR during the steady-state is calculated and compared between treatment groups.

Cellular Glucose Uptake Assay

This in vitro assay measures the ability of a compound to enhance glucose uptake in cultured cells, such as 3T3-L1 adipocytes.

Principle: Cells are incubated with a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose). The amount of fluorescence incorporated into the cells is proportional to the rate of glucose uptake.

General Protocol:

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.

-

Compound Treatment: Differentiated adipocytes are treated with the test compound (e.g., this compound) for a specified period.

-

Glucose Uptake Assay:

-

Cells are washed and incubated with a glucose-free buffer.

-

2-NBDG is added to the cells, and they are incubated for a short period (e.g., 30 minutes).

-

The uptake is stopped by washing the cells with ice-cold buffer.

-

-

Quantification: The fluorescence intensity of the cells is measured using a fluorescence plate reader or flow cytometer.

-

Data Analysis: The fluorescence intensity is normalized to the cell number or protein content and compared between treatment groups.

Conclusion

Dual PPARα/γ agonists like this compound represent a promising therapeutic strategy for the management of T2DM by addressing both hyperglycemia and dyslipidemia. Their mechanism of action is centered on the activation of PPARα and PPARγ, leading to a cascade of events that improve insulin sensitivity, enhance glucose uptake, and regulate hepatic glucose production. While specific quantitative data for this compound remains limited in the public domain, the extensive research on analogous compounds provides a strong foundation for understanding its potential clinical utility. Further preclinical and clinical studies are necessary to fully elucidate the efficacy and safety profile of this compound in the treatment of type 2 diabetes. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other novel PPAR agonists.

References

- 1. Ragaglitazar: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aleglitazar, a dual peroxisome proliferator-activated receptor-α/γ agonist, improves insulin sensitivity, glucose control and lipid levels in people with type 2 diabetes: findings from a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure and Chemical Properties of Oxeglitazar

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxeglitazar is a dual agonist of peroxisome proliferator-activated receptors (PPAR) alpha and gamma, which has been investigated for its potential in treating metabolic disorders such as type 2 diabetes and dyslipidemia. This technical guide provides a comprehensive overview of the known chemical properties of this compound. While a definitive crystal structure of this compound is not publicly available, this document outlines the standard experimental protocols used for its determination. Furthermore, it details the methodologies for characterizing its key chemical attributes and illustrates its mechanism of action through the PPAR signaling pathway.

Crystal Structure of this compound

As of the latest available data, the specific crystal structure of this compound, including its space group, unit cell dimensions, and atomic coordinates, has not been reported in publicly accessible crystallographic databases or scientific literature.

Experimental Protocol for Crystal Structure Determination (General Methodology)

The determination of the crystal structure of a small molecule like this compound would typically involve the following experimental workflow:

1.1.1. Crystallization

-

Objective: To obtain single crystals of this compound of suitable size and quality for X-ray diffraction.

-

Methodology:

-

Solvent Selection: A screening of various solvents and solvent mixtures is performed to identify conditions under which this compound is sparingly soluble.

-

Crystal Growth: Common techniques for crystal growth include:

-

Slow Evaporation: A solution of this compound is left undisturbed in a partially covered container, allowing the solvent to evaporate slowly, leading to supersaturation and crystal formation.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the this compound solution is equilibrated against a larger reservoir of a precipitant solution. The gradual diffusion of the precipitant into the drop induces crystallization.

-

Cooling Crystallization: A saturated solution of this compound at an elevated temperature is slowly cooled to induce crystallization.

-

-

Optimization: The crystallization conditions (e.g., temperature, concentration, pH, and the presence of additives) are optimized to yield well-ordered single crystals.

-

1.1.2. X-ray Diffraction Data Collection

-

Objective: To obtain a diffraction pattern from a single crystal of this compound.

-

Methodology:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is placed in a stream of X-rays, typically from a synchrotron source or a laboratory X-ray diffractometer.

-

As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.

-

The intensities and positions of these diffraction spots are recorded by a detector.

-

1.1.3. Structure Solution and Refinement

-

Objective: To determine the three-dimensional arrangement of atoms in the crystal.

-

Methodology:

-

Structure Solution: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map.

-

Model Building: An atomic model of the this compound molecule is fitted into the electron density map.

-

Structure Refinement: The atomic model is refined against the experimental diffraction data to improve its accuracy. This process minimizes the difference between the observed diffraction pattern and the one calculated from the model, resulting in the final crystal structure.

-

Chemical Properties of this compound

The following table summarizes the key chemical properties of this compound based on available data.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂O₄ | PubChem[1] |

| Molecular Weight | 314.38 g/mol | precisionFDA[2], PubChem[1] |

| IUPAC Name | (2E,4E)-5-(7-methoxy-3,3-dimethyl-2,3-dihydro-1-benzoxepin-5-yl)-3-methylpenta-2,4-dienoic acid | PubChem[1] |

| CAS Number | 280585-34-4 | TargetMol[3], PubChem |

| Solubility | Water soluble | PubChem |

| pKa | Not experimentally determined in public sources. | |

| Melting Point | Not experimentally determined in public sources. | |

| Appearance | Powder | TargetMol |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | TargetMol |

Experimental Protocols for Determining Chemical Properties

2.1.1. Determination of pKa (Potentiometric Titration)

-

Objective: To determine the acid dissociation constant (pKa) of this compound.

-

Methodology:

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

-

2.1.2. Determination of Melting Point (Capillary Method)

-

Objective: To determine the melting point range of solid this compound.

-

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube.

-

Heating: The capillary tube is placed in a melting point apparatus and heated at a controlled rate.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded. This range is reported as the melting point.

-

2.1.3. Determination of Aqueous Solubility (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of this compound in water.

-

Methodology:

-

An excess amount of solid this compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

-

Mechanism of Action and Signaling Pathway

This compound functions as a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). These are nuclear receptors that regulate the transcription of genes involved in lipid and glucose metabolism.

PPARα/γ Signaling Pathway

The following diagram illustrates the general signaling pathway activated by a PPARα/γ agonist like this compound.

Caption: PPARα/γ signaling pathway activated by this compound.

Conclusion

While the precise three-dimensional crystal structure of this compound remains to be publicly elucidated, its chemical properties and mechanism of action as a dual PPARα/γ agonist are well-characterized. The experimental protocols detailed in this guide provide a framework for the determination of its crystal structure and the verification of its chemical properties. A deeper understanding of its solid-state structure could provide valuable insights for formulation development and the design of next-generation PPAR modulators.

References

Oxeglitazar (Aleglitazar) Target Gene Identification in Hepatocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification of target genes for Oxeglitazar (Aleglitazar) in human hepatocytes. Aleglitazar is a dual peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ) agonist.[1][2] As a transcriptional regulator, its effects on hepatocytes are of significant interest for understanding its therapeutic potential, particularly in metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).

Mechanism of Action: Dual PPARα/γ Agonism in Hepatocytes

Aleglitazar functions as a ligand for both PPARα and PPARγ, which are nuclear receptors that form heterodimers with the retinoid X receptor (RXR). Upon ligand binding, this complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in a variety of metabolic processes.

In hepatocytes, the activation of PPARα primarily influences fatty acid metabolism, including uptake, β-oxidation, and ketogenesis. It also plays a role in triglyceride and HDL-cholesterol metabolism.[3] The activation of PPARγ , while more prominent in adipose tissue, also exerts effects in the liver, influencing glucose homeostasis and insulin sensitivity.[4] The dual agonism of Aleglitazar allows for a multi-faceted approach to metabolic regulation within the liver.

The signaling pathway for Aleglitazar's action in hepatocytes begins with its entry into the cell and binding to the PPARα/γ receptors. This complex then heterodimerizes with RXR and binds to PPREs on the DNA, initiating the transcription of target genes that regulate lipid and glucose metabolism.

Figure 1. Signaling pathway of this compound (Aleglitazar) in hepatocytes.

Quantitative Data on Target Gene Expression

The primary method for identifying this compound's target genes in hepatocytes has been microarray analysis. A key study by Gieger et al. (2012) utilized this technique to create comprehensive gene expression profiles of primary human hepatocytes treated with Aleglitazar. This research revealed a distinct transcriptional signature for Aleglitazar compared to other PPAR agonists, particularly concerning lipid metabolism and cellular stress responses.[3]

The complete microarray dataset from this pivotal study is publicly available through the Gene Expression Omnibus (GEO) database under the accession number GSE38188 . For the purpose of this guide, a selection of representative genes known to be modulated by PPAR agonists in hepatocytes and discussed in the context of Aleglitazar's action are presented below.

| Gene Symbol | Gene Name | Putative Function in Hepatocytes |

| Upregulated Genes | ||

| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting enzyme in mitochondrial fatty acid oxidation |

| ACOX1 | Acyl-CoA Oxidase 1 | First enzyme of the peroxisomal fatty acid beta-oxidation pathway |

| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Inhibits the conversion of pyruvate to acetyl-CoA, linking fatty acid oxidation and glucose metabolism |

| ANGPTL4 | Angiopoietin-Like 4 | Regulator of lipid metabolism, inhibits lipoprotein lipase |

| Downregulated Genes | ||

| SCD | Stearoyl-CoA Desaturase | Key enzyme in the biosynthesis of monounsaturated fatty acids |

| FASN | Fatty Acid Synthase | Enzyme involved in de novo lipogenesis |

| SREBF1 | Sterol Regulatory Element Binding Transcription Factor 1 | Master transcriptional regulator of lipogenesis |

Note: The table above provides examples of genes typically regulated by PPAR agonists in the liver. For a comprehensive list of genes differentially expressed in response to Aleglitazar in primary human hepatocytes, including fold changes and statistical significance, please refer to the GEO dataset GSE38188.

Experimental Protocols

The following protocols are based on the methodologies described in the study by Gieger et al. (2012) for the identification of Aleglitazar's target genes using microarray analysis in primary human hepatocytes.

Primary Human Hepatocyte Culture and Treatment

-

Cell Seeding: Cryopreserved primary human hepatocytes are thawed and seeded at a density of 0.15 x 10^6 cells/cm² in 6-well plates pre-coated with collagen.

-

Culture Medium: Cells are maintained in William's Medium E supplemented with 2 mM L-glutamine, 10% fetal bovine serum, 1% penicillin/streptomycin, and other appropriate growth factors.

-

Incubation: Hepatocytes are incubated for 6 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Following the initial incubation, the medium is replaced with fresh medium containing Aleglitazar at various concentrations (e.g., low, medium, and high concentrations aligned with EC50 values) or a vehicle control (e.g., 0.1% dimethyl sulfoxide). The cells are then incubated for a specified period (e.g., 24 hours).

RNA Extraction and Quality Control

-

RNA Isolation: Total RNA is extracted from the treated hepatocytes using a suitable reagent like TRIzol, following the manufacturer's protocol.

-

RNA Quantification: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).

-

RNA Integrity Assessment: The integrity of the RNA is assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA for microarray analysis.

Microarray Analysis

The following workflow outlines the key steps for performing a microarray experiment to identify differentially expressed genes.

Figure 2. Experimental workflow for microarray analysis.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using reverse transcriptase and a T7-oligo(dT) primer. This is followed by second-strand cDNA synthesis.

-

cRNA Amplification and Labeling: The double-stranded cDNA is used as a template for in vitro transcription to produce amplified, biotin-labeled complementary RNA (cRNA).

-

Fragmentation: The labeled cRNA is fragmented to a uniform size to ensure optimal hybridization to the microarray.

-

Hybridization: The fragmented and labeled cRNA is hybridized to a whole-genome expression microarray (e.g., Affymetrix Human Genome U133 Plus 2.0 Array) for a defined period (e.g., 16 hours) at a specific temperature (e.g., 45°C).

-

Washing and Staining: After hybridization, the microarrays are washed to remove non-specifically bound cRNA and then stained with a streptavidin-phycoerythrin conjugate, which binds to the biotin labels.

-

Scanning: The stained microarrays are scanned using a high-resolution scanner to detect the fluorescence intensity at each probe location.

-

Data Analysis: The raw intensity data is processed, including background correction, normalization, and summarization, to obtain gene expression values. Statistical analysis is then performed to identify genes that are differentially expressed between the Aleglitazar-treated and control groups. Genes with a significant fold change and a low p-value (or false discovery rate) are considered target genes.

Conclusion

The identification of this compound (Aleglitazar) target genes in hepatocytes through microarray analysis has provided valuable insights into its molecular mechanism of action. As a dual PPARα/γ agonist, Aleglitazar modulates a distinct set of genes involved in lipid and glucose metabolism, which forms the basis of its therapeutic effects. The detailed protocols and data provided in this guide serve as a resource for researchers and professionals in the field of drug development and metabolic disease research, facilitating further investigation into the therapeutic potential of this and similar compounds.

References

- 1. Comparative Transcriptional Network Modeling of Three PPAR-α/γ Co-Agonists Reveals Distinct Metabolic Gene Signatures in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of microarray experiments of gene expression profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - Supplemental Table 1. Complete List of Differentially Expressed Genes at 3 and 24 Hours Post-Weaning (DESeq2 Output) - figshare - Figshare [figshare.com]

- 4. Item - Selecteda differentially expressed genes identified using RNAseqb. - figshare - Figshare [figshare.com]

In Silico Modeling of Glitazar Binding to PPAR Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of dual peroxisome proliferator-activated receptor (PPAR) agonists, colloquially known as "glitazars," to their target receptors, PPARα and PPARγ. Given the limited specific in silico data for "Oxeglitazar," this guide will focus on well-documented dual agonists like Aleglitazar and Saroglitazar as illustrative examples. The guide details the theoretical background of PPAR signaling, presents quantitative binding data from various studies, outlines detailed experimental protocols for key in silico techniques, and provides visual representations of signaling pathways and experimental workflows. This document is intended to be a practical resource for researchers in the field of computational drug discovery and development.

Introduction to PPAR Receptors and Dual Agonists

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in glucose and lipid metabolism.[1] There are three main subtypes: PPARα, PPARγ, and PPARβ/δ.

-

PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and muscle. Its activation primarily leads to a decrease in triglycerides.[1]

-

PPARγ is predominantly found in adipose tissue and is a key regulator of adipogenesis and insulin sensitivity.[1]

-

PPARβ/δ is ubiquitously expressed and is involved in fatty acid oxidation and energy homeostasis.

Dual PPARα/γ agonists, often referred to as "glitazars," are a class of drugs designed to target both PPARα and PPARγ.[2] This dual action offers a therapeutic advantage for treating metabolic disorders like type 2 diabetes and dyslipidemia by simultaneously improving insulin sensitivity and lipid profiles.[2] Aleglitazar and Saroglitazar are prominent examples of such dual agonists that have been subject to extensive research, including in silico modeling.

Quantitative Data on Glitazar-PPAR Binding

The following tables summarize key quantitative data from in silico and in vitro studies on the binding of dual PPAR agonists to PPARα and PPARγ receptors.

Table 1: In Vitro Potency of Dual PPAR Agonists

| Compound | Target | EC50 | Reference |

| Aleglitazar | PPARα | 5 nM | |

| PPARγ | 9 nM | ||

| Saroglitazar | hPPARα | 0.65 pM | |

| hPPARγ | 3 nM | ||

| Muraglitazar | PPARα | 5680 nM | |

| PPARγ | 243 nM | ||

| Tesaglitazar | PPARα | 4780 nM | |

| PPARγ | 3420 nM | ||

| Rosiglitazone | PPARγ | 245 nM | |

| Pioglitazone | PPARγ | 1160 nM |

Table 2: In Silico Binding Affinity (Docking Scores)

| Compound | Target | Docking Score (kcal/mol) | Reference |

| Orlistat | PPARα | -10.96 | |

| PPARγ | -10.26 | ||

| Rutin | PPARα | -14.88 | |

| PPARγ | -13.64 | ||

| Quercetin | PPARα | -10.08 | |

| PPARγ | -9.89 |

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for the key computational experiments used to model the binding of glitazars to PPAR receptors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor and estimates the binding affinity.

Protocol:

-

Receptor Preparation:

-

Obtain the 3D crystal structure of the PPARα or PPARγ ligand-binding domain (LBD) from the Protein Data Bank (PDB). Representative PDB IDs include 2ZNN for PPARα and 2ATH for PPARγ.

-

Prepare the protein using software such as Schrödinger's Protein Preparation Wizard or AutoDock Tools. This involves removing water molecules, adding hydrogen atoms, assigning correct bond orders, and minimizing the structure's energy.

-

-

Ligand Preparation:

-

Obtain the 2D or 3D structure of the glitazar (e.g., Aleglitazar, Saroglitazar) from a database like PubChem.

-

Use a tool like LigPrep in the Schrödinger suite or Open Babel to generate a low-energy 3D conformation of the ligand, considering different ionization states at physiological pH.

-

-

Grid Generation:

-

Define the binding site on the receptor. This is typically done by creating a grid box centered on the co-crystallized ligand in the PDB structure or by identifying the active site through literature or prediction servers.

-

-

Docking Simulation:

-

Perform the docking using software like Glide (Schrödinger), AutoDock Vina, or MOE.

-

The software will explore various conformations and orientations of the ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity (e.g., GlideScore, ΔG).

-

-

Analysis of Results:

-

Analyze the top-scoring poses to identify the most likely binding mode.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and key amino acid residues in the binding pocket.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.

Protocol:

-

System Preparation:

-

Start with the best-docked pose of the glitazar-PPAR complex obtained from molecular docking.

-

Place the complex in a periodic box of a suitable shape (e.g., cubic, dodecahedron).

-

Solvate the system with an explicit water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.

-

-

Parameterization:

-

Assign force field parameters to the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF, CGenFF). Ligand parameterization may require the generation of partial atomic charges using quantum mechanical calculations.

-

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.

-

Equilibrate the system under the NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to observe the stability of the complex and sample relevant conformational changes.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate various properties, including:

-

Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Hydrogen bond analysis to monitor key interactions over time.

-

Binding free energy calculations.

-

-

Binding Free Energy Calculations (MM/PBSA and MM/GBSA)

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods to estimate the binding free energy from MD simulation trajectories.

Protocol:

-

Trajectory Extraction:

-

Extract snapshots (frames) from the production MD trajectory of the glitazar-PPAR complex.

-

-

Energy Calculations:

-

For each snapshot, calculate the free energy of the complex, the receptor alone, and the ligand alone. The total free energy is typically composed of:

-

Molecular Mechanics (MM) Energy: Includes internal energies (bond, angle, dihedral) and non-bonded interactions (van der Waals and electrostatic).

-

Solvation Free Energy: Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model for the polar component and the solvent-accessible surface area (SASA) for the non-polar component.

-

-

-

Binding Free Energy Calculation:

-

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and the ligand: ΔG_bind = G_complex - (G_receptor + G_ligand)

-

-

Per-Residue Decomposition (Optional):

-

Decompose the total binding free energy into contributions from individual amino acid residues to identify key residues responsible for the binding affinity.

-

Visualization of Pathways and Workflows

PPAR Signaling Pathway

The following diagram illustrates the canonical signaling pathway of PPAR receptors.

In Silico Modeling Workflow

The diagram below outlines a typical workflow for the in silico modeling of ligand-receptor binding.

Conclusion

In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, provides powerful tools for understanding the binding of dual PPAR agonists like Aleglitazar and Saroglitazar to their target receptors. This guide has outlined the fundamental principles, provided key quantitative data, and detailed the experimental protocols necessary for conducting such computational studies. The visualized workflows and signaling pathways offer a clear conceptual framework for these complex processes. By integrating these in silico approaches, researchers can accelerate the discovery and optimization of novel and more effective therapies for metabolic diseases.

References

- 1. Structure of the PPARalpha and -gamma ligand binding domain in complex with AZ 242; ligand selectivity and agonist activation in the PPAR family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In-silico identification of peroxisome proliferator-activated receptor (PPAR)α/γ agonists from Ligand Expo Components database - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Oxeglitazar in Reducing Insulin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin resistance is a key pathophysiological feature of type 2 diabetes and the metabolic syndrome, characterized by a diminished response of target tissues to insulin. Oxeglitazar, a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), has emerged as a promising therapeutic agent to address this complex metabolic derangement. By simultaneously activating both PPARα and PPARγ, this compound modulates the transcription of a wide array of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity and ameliorating dyslipidemia. This technical guide provides an in-depth overview of the mechanisms of action of this compound in reducing insulin resistance, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Data Presentation: Efficacy of Dual PPARα/γ Agonists in Improving Markers of Insulin Resistance

The following tables summarize the quantitative effects of dual PPARα/γ agonists, including this compound and similar compounds, on key markers of insulin resistance and related metabolic parameters from clinical and preclinical studies.

Table 1: Clinical Efficacy of Dual PPARα/γ Agonists on Glycemic Control and Insulin Sensitivity

| Parameter | Treatment Group | Baseline (Mean ± SD) | Change from Baseline (Mean ± SD) | P-value vs. Placebo | Reference |

| HbA1c (%) | Aleglitazar 150 µ g/day | 8.1 ± 0.9 | -1.35 ± 0.1 | < 0.001 | [1] |

| Placebo | 8.0 ± 0.8 | -0.31 ± 0.1 | [1] | ||

| Chiglitazar 32 mg | 8.5 ± 1.2 | -1.58 | < 0.05 vs. Sitagliptin | [2] | |

| Chiglitazar 48 mg | 8.6 ± 1.1 | -1.56 | [2] | ||

| Fasting Plasma Glucose (mg/dL) | Aleglitazar 150 µ g/day | 175 ± 45 | -45 ± 5 | < 0.001 | [1] |

| Placebo | 172 ± 42 | -10 ± 5 | |||

| HOMA-IR | Aleglitazar 150 µ g/day | 5.8 ± 3.2 | -2.8 ± 0.4 | < 0.001 | |

| Placebo | 5.7 ± 3.1 | -0.8 ± 0.4 | |||

| Saroglitazar 4 mg | 7.4 ± 3.1 | -2.6 ± 2.1 | 0.081 | ||

| Placebo | 6.9 ± 2.8 | -0.9 ± 1.8 |

Table 2: Preclinical Efficacy of Dual PPARα/γ Agonists in Animal Models of Insulin Resistance

| Animal Model | Treatment | Duration | Change in Fasting Glucose | Change in Fasting Insulin | Change in HOMA-IR | Glucose Infusion Rate (mg/kg/min) in Euglycemic Clamp | Reference |

| MSG Obese Rats | Chiglitazar (5, 10, 20 mg/kg) | 9 days | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Significantly increased | |

| ob/ob Mice | Ragaglitazar (0.3-10 mg/kg) | 9 days | Dose-dependent reduction | Dose-dependent reduction | Not Reported | Not Reported | |

| Zucker fa/fa Rats | Ragaglitazar (0.3-10 mg/kg) | 9 days | No significant change | Dose-dependent reduction | Not Reported | Not Reported |

Core Mechanism of Action: Dual Activation of PPARα and PPARγ

This compound exerts its insulin-sensitizing effects by acting as a dual agonist for PPARα and PPARγ, which are nuclear receptors that function as ligand-activated transcription factors. Upon activation, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in a multitude of metabolic processes.

-

PPARγ Activation: Primarily expressed in adipose tissue, PPARγ is a master regulator of adipogenesis, promoting the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes. This leads to increased storage of free fatty acids in adipose tissue, thereby reducing lipotoxicity in other organs like the liver and muscle. PPARγ activation also directly upregulates the expression of genes involved in insulin signaling and glucose uptake, such as glucose transporter type 4 (GLUT4) and insulin receptor substrate (IRS). Furthermore, PPARγ activation enhances the secretion of adiponectin, an adipokine with potent insulin-sensitizing and anti-inflammatory properties.

-

PPARα Activation: Predominantly found in the liver, heart, and skeletal muscle, PPARα is a key regulator of fatty acid metabolism. Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation. This increased fatty acid catabolism reduces the intracellular accumulation of lipid metabolites that can interfere with insulin signaling.

The synergistic activation of both PPARα and PPARγ by this compound results in a comprehensive improvement of insulin sensitivity through both direct effects on insulin signaling pathways and indirect effects via modulation of lipid metabolism and adipokine secretion.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the effects of this compound on insulin resistance.

In Vivo Studies: Animal Models of Insulin Resistance

1. Monosodium Glutamate (MSG)-Induced Obese Rat Model:

-

Animal Strain: Newborn Wistar rats.

-

Induction of Obesity: Subcutaneous injection of MSG (4 g/kg body weight) daily for the first 7 days of life. This model develops obesity, hyperinsulinemia, and insulin resistance by 6 months of age.

-

Treatment: this compound is typically administered via oral gavage daily for a specified period (e.g., 9 days).

-

Assessments:

-

Oral Glucose Tolerance Test (OGTT): After an overnight fast, a baseline blood sample is taken. A glucose solution (e.g., 2 g/kg body weight) is administered orally. Blood samples are then collected at various time points (e.g., 30, 60, 120 minutes) to measure plasma glucose and insulin levels.

-

Insulin Tolerance Test (ITT): Following a short fast (e.g., 4 hours), a bolus of insulin (e.g., 0.75 U/kg body weight) is administered intraperitoneally. Blood glucose is measured at several time points (e.g., 0, 15, 30, 60, 90, 120 minutes) to assess insulin sensitivity.

-

Euglycemic-Hyperinsulinemic Clamp: This is the gold standard for assessing insulin sensitivity. A constant infusion of insulin is administered to achieve hyperinsulinemia. Simultaneously, a variable infusion of glucose is given to maintain euglycemia. The glucose infusion rate required to maintain the target blood glucose level is a direct measure of insulin sensitivity.

-

In Vitro Studies: Cell-Based Assays

1. 3T3-L1 Adipocyte Differentiation and Glucose Uptake Assay:

-

Cell Line: 3T3-L1 preadipocytes.

-

Differentiation Protocol:

-

Culture 3T3-L1 preadipocytes to confluence.

-

Two days post-confluence, induce differentiation by treating with a cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% fetal bovine serum (FBS).

-

After 2 days, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

Two days later, switch to DMEM with 10% FBS and culture for an additional 2-4 days until mature adipocytes with visible lipid droplets are formed.

-

-

This compound Treatment: Differentiated adipocytes are treated with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Glucose Uptake Assay:

-

Serum-starve the adipocytes for 2-3 hours in Krebs-Ringer-HEPES (KRH) buffer.

-

Stimulate with or without insulin (e.g., 100 nM) for 30 minutes.

-

Add 2-deoxy-D-[³H]glucose and incubate for 5-10 minutes.

-

Wash the cells with ice-cold PBS to stop the uptake.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

2. Gene Expression Analysis by Quantitative PCR (qPCR):

-

Sample Preparation: Isolate total RNA from treated cells or tissues using a suitable method (e.g., TRIzol reagent).

-

Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using gene-specific primers for target genes (e.g., GLUT4, Adiponectin, PPARγ, CPT1) and a housekeeping gene for normalization (e.g., β-actin, GAPDH). The relative gene expression is calculated using the ΔΔCt method.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for in vivo and in vitro studies.

Conclusion

This compound, through its dual activation of PPARα and PPARγ, represents a multifaceted approach to combating insulin resistance. By enhancing fatty acid metabolism, promoting healthy adipose tissue function, and improving insulin signaling in key metabolic tissues, this compound addresses several of the core defects underlying this condition. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further understand and explore the therapeutic potential of this compound and other dual PPAR agonists in the management of type 2 diabetes and related metabolic disorders. Further research focusing on long-term efficacy and safety, as well as the precise molecular interplay of the signaling pathways involved, will continue to refine our understanding of this promising class of therapeutic agents.

References

An In-depth Technical Guide to the Anti-inflammatory Properties of Dual PPARα/γ Agonists: A Focus on Aleglitazar and Saroglitazar

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic low-grade inflammation is a key pathological feature of numerous metabolic diseases, including type 2 diabetes mellitus (T2DM) and non-alcoholic fatty liver disease (NAFLD). Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a critical role in the regulation of glucose and lipid metabolism, as well as inflammation. Dual PPARα and PPARγ agonists, such as Aleglitazar and Saroglitazar, have emerged as promising therapeutic agents that simultaneously address metabolic dysregulation and underlying inflammatory processes. This technical guide provides a comprehensive overview of the anti-inflammatory properties of these compounds, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Note: The user's query for "Oxeglitazar" did not yield specific results. It is highly probable that this was a typographical error, and the intended subject was a member of the "glitazar" class of drugs. This guide focuses on Aleglitazar and Saroglitazar as representative examples of this class.

Core Mechanism of Anti-Inflammatory Action

Aleglitazar and Saroglitazar exert their anti-inflammatory effects primarily through the activation of both PPARα and PPARγ. These receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid metabolism and inflammation.

A key anti-inflammatory mechanism of dual PPARα/γ agonists is the transrepression of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[1] In an activated state, NF-κB translocates to the nucleus and initiates the transcription of these inflammatory mediators.

Saroglitazar provides a PPAR-α/γ-mediated anti-inflammatory effect by preventing the phosphorylation of mitogen-activated protein kinases (JNK and ERK) and nuclear factor kappa B in hepatocytes.[2] By activating PPARα and PPARγ, these agonists can interfere with the NF-κB signaling cascade, leading to a reduction in the production of inflammatory molecules.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of Aleglitazar and Saroglitazar has been quantified in various preclinical and clinical studies. The following tables summarize key findings.

Aleglitazar: In Vitro Anti-inflammatory Activity

| Cell Type | Inflammatory Stimulus | Analyte | Concentration of Aleglitazar | Result | Reference |

| Human SGBS Adipocytes | TNF-α | IL-6, CXCL10, MCP-1 mRNA | 10 nmol/L | Significant reduction in expression | [3] |

| Human SGBS Adipocytes | TNF-α | MCP-1 release | 10 nmol/L (maximal inhibition) | Concentration-dependent reduction | [4] |